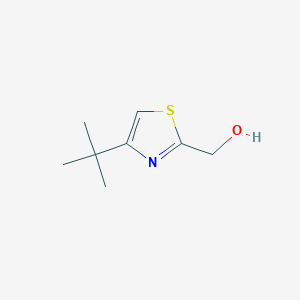

(4-(tert-Butil)tiazol-2-il)metanol

Descripción general

Descripción

(4-Tert-butyl-1,3-thiazol-2-yl)methanol is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Tert-butyl-1,3-thiazol-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Tert-butyl-1,3-thiazol-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Antimicrobianas

Los derivados del tiazol, incluyendo (4-(tert-Butil)tiazol-2-il)metanol, se han estudiado por sus propiedades antimicrobianas. Se sabe que actúan contra una variedad de cepas microbianas. La estructura del compuesto le permite interactuar con las paredes celulares bacterianas, interrumpiendo su integridad y provocando la muerte celular .

Actividad Antitumoral

La investigación ha indicado que los compuestos de tiazol pueden exhibir citotoxicidad contra líneas celulares tumorales. Esto es particularmente relevante en la búsqueda de nuevos agentes quimioterapéuticos. La parte del tiazol puede ser una parte crucial de la molécula, contribuyendo a su capacidad de inhibir el crecimiento tumoral .

Propiedades Antiinflamatorias

El potencial antiinflamatorio de los derivados del tiazol es significativo. Pueden inhibir la producción de citocinas y mediadores proinflamatorios, lo que los convierte en candidatos para el desarrollo de fármacos antiinflamatorios .

Efectos Analgésicos

This compound y compuestos similares han mostrado promesa como analgésicos. Su capacidad de modular la percepción del dolor podría aprovecharse para crear nuevos medicamentos para el control del dolor .

Efectos Neuroprotectores

Los tiazoles se están explorando por sus efectos neuroprotectores. Pueden proteger las células nerviosas del daño y podrían ser beneficiosos en el tratamiento de enfermedades neurodegenerativas .

Propiedades Antivirales

Algunos derivados del tiazol han demostrado actividades antivirales, incluso contra el VIH. Esto abre posibilidades para que estos compuestos se utilicen en terapias antirretrovirales .

Capacidad Antioxidante

Las propiedades antioxidantes de los compuestos de tiazol les permiten neutralizar los radicales libres, lo que puede prevenir el daño relacionado con el estrés oxidativo en las células. Esto es crucial en la prevención de diversas enfermedades, incluido el cáncer .

Síntesis Química y Desarrollo de Fármacos

This compound sirve como intermedio en la síntesis química y el desarrollo de fármacos. Su estructura molecular se puede modificar para mejorar las propiedades farmacológicas de nuevos candidatos a fármacos .

Mecanismo De Acción

Target of Action

Thiazole derivatives, to which this compound belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Mode of Action

Thiazole derivatives have been reported to exhibit antibacterial activity . Some compounds with 4-tert-butyl substitutions have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, they can act as antioxidants, analgesics, anti-inflammatory agents, and more .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

Some thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities . For instance, certain thiazole derivatives have been found to inhibit the growth of HeLa cells .

Action Environment

Análisis Bioquímico

Biochemical Properties

(4-Tert-butyl-1,3-thiazol-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in nucleophilic and electrophilic substitution reactions. It has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of (4-Tert-butyl-1,3-thiazol-2-yl)methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression related to cell proliferation and apoptosis. Additionally, (4-Tert-butyl-1,3-thiazol-2-yl)methanol can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, (4-Tert-butyl-1,3-thiazol-2-yl)methanol exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation, affecting their catalytic activity. Additionally, (4-Tert-butyl-1,3-thiazol-2-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of (4-Tert-butyl-1,3-thiazol-2-yl)methanol in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat. Long-term exposure to (4-Tert-butyl-1,3-thiazol-2-yl)methanol has been observed to cause changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of (4-Tert-butyl-1,3-thiazol-2-yl)methanol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways beneficially. At high doses, (4-Tert-butyl-1,3-thiazol-2-yl)methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage .

Metabolic Pathways

(4-Tert-butyl-1,3-thiazol-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of (4-Tert-butyl-1,3-thiazol-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function .

Subcellular Localization

(4-Tert-butyl-1,3-thiazol-2-yl)methanol is localized in specific subcellular compartments, such as the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization. The compound may undergo post-translational modifications that direct it to specific organelles, where it can exert its biochemical effects .

Propiedades

IUPAC Name |

(4-tert-butyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMKVPYMYZSPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)

![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)

![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)